Product packaging for Bismuthorane(Cat. No.:)

Bismuthorane

Cat. No.: B1254471
M. Wt: 214.02 g/mol
InChI Key: USRGXAIYELMOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bismuthorane, more commonly known as bismuthane or bismuth trihydride (BiH₃), is the heaviest and least stable analogue of ammonia in the pnictogen hydride series. It is a colorless gas that decomposes to bismuth metal well below room temperature, making it a compound of significant fundamental research interest . Its intrinsic instability generally precludes its use in direct biomedical applications, unlike more stable, commercially available bismuth-based drugs such as bismuth subsalicylate (Pepto-Bismol) or colloidal bismuth subcitrate (De-Nol) which are used to treat gastrointestinal ailments and H. pylori infections . Consequently, this compound is primarily utilized in specialized laboratory research for exploring the chemistry of heavy main-group element compounds. Studies focus on its synthesis, often via redistribution reactions from organobismuth precursors, its pyramidal molecular structure, and its fundamental thermal properties . Research into this and related organobismuth(III) species (often also referred to as bismuthines with the general formula BiR₃) provides valuable insights into the bonding and reactivity of bismuth, contributing to the broader field of inorganic and organometallic chemistry . The investigation of such fundamental compounds helps advance the understanding of bismuth's coordination chemistry, which is relevant to developing new materials and catalysts . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiH5 B1254471 Bismuthorane

Properties

Molecular Formula

BiH5

Molecular Weight

214.02 g/mol

IUPAC Name

λ5-bismuthane

InChI

InChI=1S/Bi.5H

InChI Key

USRGXAIYELMOIG-UHFFFAOYSA-N

Canonical SMILES

[BiH5]

Origin of Product

United States

Synthetic Methodologies for Bismuthorane and Its Analogues

Strategies for Direct Synthesis of Bismuthorane

Direct synthesis of the parent this compound (BiH5) is challenging due to its inherent instability. While BiH3 (bismuthine) is a known compound, higher bismuth hydrides like BiH5 are generally elusive and tend to decompose. The PubChem entry for this compound (BiH5) lists it as a theoretical compound or one for which experimental data is limited, primarily focusing on computed properties. nih.gov Information on direct synthetic routes specifically for the parent BiH5 in readily available literature is scarce, suggesting that stable, isolable forms are typically achieved through ligand substitution, resulting in analogues like iminobismuthanes or bismuthonium ylides, rather than the simple pentahydride.

In Situ Generation and Reactivity Studies of Unstable this compound Derivatives

Unstable this compound derivatives, such as certain iminobismuthanes, are often generated in situ for reactivity studies due to their moisture sensitivity and tendency to decompose or dimerize. For instance, (Tropon-2-ylimino)this compound (RN=BiPh3, R = tropon-2-yl) derivatives have been prepared in situ by the reaction of 2-aminotropone with Ph3BiX2 (X = halogen) in the presence of a base. rsc.org Unlike their more stable arsorane (B1242755) analogues, these this compound derivatives are not typically isolated as stable crystalline compounds. rsc.org

Studies involving the in situ generation of bismuthonium ylides from bismuthonium salts and a base at low temperatures have demonstrated their reactivity with various carbonyl compounds, leading to the formation of epoxides or other products depending on the substrate structure. researchgate.net The generation of these ylides in situ is crucial for exploring their reactivity before decomposition occurs.

Recent research has also explored the in situ generation of monomeric iminobismuthanes, noting that previously, these species often resulted in the formation of cyclic dimers or trimers. researchgate.net This highlights the instability of monomeric iminobismuthanes and the necessity of in situ techniques for their study.

Synthesis via Bismuth(V) Precursors

The synthesis of various this compound analogues frequently utilizes bismuth(V) precursors, often triarylbismuth(V) compounds. These precursors serve as versatile starting materials for introducing the pentavalent bismuth center.

Reactions of Triarylbismuth(V)-Oxo and -Hydroxo Compounds

Triarylbismuth(V)-oxo and -hydroxo compounds have been shown to be effective precursors for the synthesis of bismuthonium salts, bismuthonium ylides, and bismuthane imides. thieme-connect.de These reactions often proceed efficiently under mild conditions. For example, triarylbismuth(V)-oxo and -hydroxo compounds react with organoboronic acids and esters in the presence of BF3·OEt2 to yield bismuthonium salts. researchgate.netthieme-connect.de They also undergo dehydrative coupling with acidic compounds like cyclic 1,3-dicarbonyl compounds, amides, and sulfonamides to produce stabilized bismuthonium ylides and bismuthane N-acylimides or N-sulfonylimides. researchgate.netthieme-connect.de

An example of this approach is the reaction of triarylbismuthane oxides with dimedone, which affords stabilized bismuthonium ylides. thieme-connect.de This dehydrative coupling proceeds without the need for a base, in contrast to some earlier methods. thieme-connect.de

Oxidative Imination of Bismuthanes

Oxidative imination of triarylbismuthanes (Bi(III) compounds) is a method for synthesizing bismuthane imides (iminobismuthoranes), which are analogues of this compound with a Bi=N double bond (though often described as a polarized single bond). researchgate.netresearchgate.net This involves the oxidation of the bismuth(III) center and the formation of a bismuth-nitrogen double bond.

Bismuth imines with the general formula Ar3Bi=NSO2Rf can be prepared by the reaction of Ar3BiCl2 with the corresponding perfluoroalkylsulfonic acid amide in the presence of a base like NaOCH3. researchgate.net Alternatively, they can be synthesized by the reaction of Ar3BiF2 with silylated sulfonamides like CF3SO2N[Si(CH3)3]2. researchgate.net These methods yield crystalline bismuth imines that can be characterized. researchgate.net

Oxidative coupling reactions involving bismuth(III) precursors have also been explored in the context of generating higher valent bismuth species that participate in catalytic cycles, such as in the oxidative fluorination of aromatic boronic acids via a Bi(III)/Bi(V) redox cycle. youtube.com

Formation from Bismuthonium Salts and Ylides

Bismuthonium ylides (Ar3Bi=CRR') can be synthesized from bismuthonium salts ([Ar3Bi+R][X-]) by reaction with a base. researchgate.netacs.org These ylides feature a formal double bond between bismuth and a carbon atom. Stabilized and moderately stabilized bismuthonium ylides have been synthesized from triphenylbismuth(V) compounds and bismuthonium salts. researchgate.net

The reaction of bismuthonium salts with bases generates the reactive ylide species, which can then undergo further reactions. researchgate.net For instance, triphenylbismuthonium 2-oxoalkylides, generated in situ from bismuthonium salts and a base, react with 1,2-dicarbonyl compounds to form oxiranes or other products. researchgate.net

Synthetic Approaches to Iminopnictoranes Bearing a Bismuth Center

Iminopnictoranes are compounds featuring a pnictogen-nitrogen double bond (Pn=NR, Pn = P, As, Sb, Bi). Synthetic approaches to iminobismuthoranes (bismuthanes imides) involve the formation of a Bi=N bond. As mentioned in Section 2.3.2, oxidative imination of bismuthanes is a key route.

Another approach involves the reaction of triarylbismuth(V) dihalides with sulfonamides, leading to the formation of bismuthane imides. researchgate.net The reaction of 2-aminotropone with Ph3BiX2 in the presence of a base has been used to generate (Tropon-2-ylimino)this compound analogues in situ. rsc.org

While often depicted with a double bond, the Bi=N bond in iminobismuthanes is frequently described as a highly polarized single bond (Biδ+-Nδ-), based on structural and theoretical studies. researchgate.netresearchgate.net

Detailed research findings on the synthesis of iminopnictoranes, including those with a bismuth center, have explored their reactivity with various reagents, such as heterocumulenes and activated alkynes, leading to the formation of heterocyclic compounds. rsc.org

Data Table: Selected Synthetic Methods for this compound Analogues

Analogue TypePrecursor(s)Reagent(s) / ConditionsNotesSource
Bismuthonium SaltsTriarylbismuth(V)-oxo/-hydroxoOrganoboronic acids/esters, BF3·OEt2Efficient under mild conditions researchgate.netthieme-connect.de
Bismuthonium YlidesTriarylbismuth(V)-oxo/-hydroxoCyclic 1,3-dicarbonyl compounds, amides, sulfonamidesDehydrative coupling, often neutral conditions researchgate.netthieme-connect.de
Bismuthonium YlidesBismuthonium saltsBaseGenerated in situ for reactivity studies researchgate.netacs.org
Bismuthane ImidesAr3BiCl2Perfluoroalkylsulfonic acid amide, NaOCH3Crystalline products obtained researchgate.net
Bismuthane ImidesAr3BiF2CF3SO2N[Si(CH3)3]2Crystalline products obtained researchgate.net
IminobismuthoranesPh3BiX22-aminotropone, BaseGenerated in situ, moisture sensitive rsc.org

Condensation Reactions with Amines and Bismuth Halides

A prominent approach for synthesizing bismuthane imides involves condensation reactions between organobismuth(V) precursors, frequently organobismuth dihalides, and nitrogen compounds such as amides or sulfonamides. This method typically requires the presence of a base to facilitate the reaction and remove the resulting hydrogen halide.

One established methodology involves the reaction of triarylbismuth(V) dihalides (Ar₃BiX₂, where X is a halide) with amides or sulfonamides in the presence of a base. For instance, the synthesis of (acylimino)triaryl-λ⁵-bismuthanes (Ar₃Bi=NCOR) has been achieved by treating ortho-substituted triarylbismuth dichlorides with amides (H₂NCOR) in the presence of a base like potassium tert-butoxide (KO-t-Bu) in dichloromethane (B109758) researchgate.net. This reaction proceeds efficiently under mild conditions, yielding the desired bismuthane imides in good to excellent yields researchgate.net.

Another related synthetic route involves using triarylbismuth(V)-oxo or -hydroxo compounds as precursors. These compounds can undergo dehydrative coupling with amides and sulfonamides to yield bismuthane N-acylimides and bismuthane N-sulfonylimides, respectively thieme-connect.de. This approach offers an alternative to using bismuth dihalides and also proceeds under mild conditions thieme-connect.de. For example, the reaction of oxybis[tris(2-methylphenyl)bismuth] dihydroxi de with α,α,α-trifluoroacetamide in dichloromethane at room temperature afforded the corresponding triarylbismuthane imide in high yield thieme-connect.de.

The synthesis of homoleptic bismuth amides, [Bi(NAr₂)₃], which can be considered analogues or precursors to certain this compound species, can also be achieved through salt elimination protocols involving bismuth trihalides and lithium amides (LiNAr₂) nih.govuni-marburg.de. Different synthetic routes (Route A, B, and C) have been developed based on the specific aryl substituents and the required solubility and stability of the starting materials and products nih.gov. These reactions typically involve the combination of bismuth trichloride (B1173362) with the appropriate lithium amide in a suitable solvent researchgate.netrsc.org.

Data Table 1 summarizes representative examples of condensation reactions for the synthesis of bismuthane imides and related bismuth amides:

Bismuth PrecursorNitrogen CompoundBaseSolventProduct TypeYield (%)Reference
Ar₃BiCl₂H₂NCORKO-t-BuCH₂Cl₂Ar₃Bi=NCOR77-96 researchgate.net
Triarylbismuth(V)-oxo/-hydroxoAmide/Sulfonamide--Bismuthane ImideEfficient thieme-connect.de
BiCl₃LiNAr₂ (3 equiv)-Various[Bi(NAr₂)₃]51-93 nih.gov
BiCl₃Li[N(SiMe₃)R] (1-3 equiv)-Ambient tempMono-, di-, triaminobismuthanesDependent on R & stoichiometry rsc.org

Note: Yields and specific conditions for triarylbismuth(V)-oxo/-hydroxo reactions vary depending on the substrates.

Influence of Ligand Design on this compound Formation

Sterically demanding ligands on the nitrogen atom can help to kinetically stabilize the potentially reactive Bi=N functionality, preventing decomposition pathways such as oligomerization or reaction with moisture acs.org. For instance, the synthesis of moisture-insensitive triarylbismuthane imides has been achieved by incorporating an intramolecularly coordinating group, such as an oxazoline (B21484) ring, at a position ortho to the carbon bonded to bismuth acs.org. This internal coordination provides additional stability to the bismuth center and the Bi=N bond acs.org.

The electronic nature of the ligands on the bismuth center also impacts the synthesis and stability. Electron-withdrawing substituents on the aryl ligands of triarylbismuth(V) precursors can influence the reactivity towards nitrogen nucleophiles.

Furthermore, the design of chelating or pincer ligands has been explored in organobismuth chemistry, leading to the isolation of more stable and well-defined bismuth species, including those with Bi-N bonds nih.govacs.orgnih.govrsc.org. While not always resulting in a formal Bi=N double bond, these studies highlight how ligand architecture can control the coordination environment and stability of bismuth in various oxidation states and bonding arrangements. For example, the use of NCN pincer ligands has allowed for the synthesis and characterization of organobismuth(II) complexes relevant in radical redox chemistry, demonstrating the ability of ligands to stabilize unusual oxidation states and coordination geometries nih.gov.

The stability of bismuthane imides is often limited by their sensitivity to moisture acs.org. Ligand design strategies aimed at mitigating this sensitivity, such as the incorporation of bulky or coordinating groups, are crucial for isolating and characterizing these compounds acs.org.

Data Table 2 illustrates the impact of ligand design on the stability and properties of bismuth-nitrogen compounds:

Ligand Type on NitrogenLigand Type on BismuthObserved EffectRelevance to this compound StabilityReference
Sterically Hindered ArArFormation of stable homoleptic bismuth amidesPrecursor/Analogue Stability nih.govuni-marburg.de
SulfonylArThermal stabilization of bismuthane imidesEnhances Isolability acs.org
AcylArFormation of (acylimino)triaryl-λ⁵-bismuthanesSynthesis Method researchgate.net
Intramolecularly coordinating (e.g., oxazoline)Ortho-substituted ArMoisture insensitivity of bismuthane imidesCrucial for Isolation acs.org
NCN Pincer-Stabilization of organobismuth(II) complexesControl of Bismuth Coordination/Oxidation State nih.gov

The synthesis of bismuthoranes and their analogues remains an active area of research, with ongoing efforts focused on developing milder synthetic routes and designing ligands that impart greater stability and control over reactivity.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structure of organobismuth compounds in solution. While the quadrupolar nature of the 209Bi nucleus (I = 9/2) can lead to broad signals, making direct 209Bi NMR challenging, information can be gleaned from the NMR spectra of other nuclei, particularly 1H and 13C, and through advanced multi-dimensional techniques. huji.ac.il

Routine 1H and 13C NMR spectroscopy provides fundamental information about the types of protons and carbons present in the molecule and their connectivity to neighboring atoms. Chemical shifts and coupling constants are key parameters for structural assignment. For organobismuth compounds, the chemical shifts of protons and carbons directly bonded to or in close proximity to the bismuth center can be significantly influenced by the heavy, polarizable bismuth atom. For instance, 13C NMR chemical shifts for carbons in a carbamoyl (B1232498) functional group attached to a cationic bismuth center have been reported at unusually large values, indicative of interaction with the Lewis acidic bismuth. rsc.org

Nucleus Chemical Shift Range (ppm) Relevant Information Provided
1H Varies with molecular environment Number and types of protons, connectivity, electronic environment
13C Varies with molecular environment Number and types of carbons, hybridization, electronic environment, connectivity to protons
209Bi Wide range (e.g., 0 to -3300 ppm) Direct probe of the bismuth environment (challenging due to quadrupolar nature) huji.ac.il

Two-dimensional NMR techniques are indispensable for establishing complex molecular structures and determining stereochemistry, particularly for less stable or intricate organobismuth species.

COSY (Correlation Spectroscopy): Reveals couplings between protons on adjacent carbon atoms, mapping out proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, providing direct connectivity information between these nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This is particularly useful for establishing connectivity across heteroatoms like bismuth and for identifying quaternary carbons or carbons in functional groups not directly bonded to a proton.

These techniques are crucial for unequivocally assigning signals in the 1H and 13C NMR spectra and for piecing together the molecular framework of bismuthorane analogues, where traditional 1D NMR might not be sufficient due to complex splitting patterns or overlapping signals.

Variable-temperature NMR (VT-NMR) can provide insights into dynamic processes occurring in solution, such as conformational changes, fluxional behavior, or exchange processes involving the organobismuth compound. By observing changes in signal shape (broadening or coalescence) and chemical shifts as a function of temperature, researchers can determine activation energies and mechanisms of these dynamic events. While specific VT-NMR data for simple bismuthoranes with a Bi=C bond is limited in the provided sources, VT-NMR has been used to study dynamic behavior in other organometallic systems, and the principle is applicable to organobismuth compounds if such processes occur. For example, VT 1H NMR has been used to confirm the presence of rare interactions in related heavy metal hydrides researchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present and the nature of chemical bonds. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. photothermal.com

For organobismuth compounds, characteristic stretching and bending vibrations can be observed. While a distinct Bi=C stretching frequency for a simple this compound is not explicitly detailed in the provided results, vibrational spectroscopy has been applied to characterize related organobismuth species. For example, IR spectroscopy has been used to study triphenylbismuth(V) derivatives, with Bi-X stretching frequencies assigned in the low-frequency region (410-240 cm-1) cdnsciencepub.com. IR spectra of cationic bismuth carbamoyl compounds showed a CO stretching frequency around 1637 cm-1, characteristic of the carbamoyl functional group rsc.org. Studies on bismuth oxides and borates also show that IR and Raman spectroscopy can identify vibrational modes associated with Bi-O bonds and structural units involving bismuth. eco-vector.comresearchgate.netvideleaf.comscirp.org

Spectroscopic Method Information Provided Relevant Applications to Organobismuth Compounds
Infrared (IR) Spectroscopy Identification of polar functional groups, bond vibrations (stretching, bending) Characterization of ligands, identification of Bi-X stretching frequencies, analysis of functional groups like carbamoyl rsc.orgcdnsciencepub.com
Raman Spectroscopy Identification of non-polar bonds and symmetric vibrations, lattice modes Complementary to IR, structural unit analysis, confirmation of crystal structure features eco-vector.comresearchgate.netvideleaf.comscirp.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of newly synthesized organobismuth compounds. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be determined, providing strong evidence for the compound's identity. HRMS also provides fragmentation patterns, which can offer additional structural information by revealing how the molecule breaks apart under ionization. This is particularly valuable for complex or unstable organobismuth species. HRMS has been used in the characterization of cationic organobismuth(II) complexes. nih.govacs.org

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state molecular structure of crystalline compounds. It provides precise information about bond lengths, bond angles, and the arrangement of atoms in three dimensions. This is essential for confirming the connectivity and geometry around the bismuth center in this compound analogues and related structures.

While simple bismuthoranes with a discrete Bi=C double bond may be transient or highly reactive, X-ray diffraction has been successfully applied to characterize organobismuth(V) compounds, including iminothis compound analogues and bismuthonium ylides. Studies have reported distorted tetrahedral geometry around the bismuth center in stabilized bismuthonium ylides researchgate.net. X-ray crystallography has also confirmed the trigonal bipyramidal structure of triphenylbismuth (B1683265) dichloride cdnsciencepub.comcdnsciencepub.com. For iminopnictorane analogues (including Bi), X-ray analysis of the more stable arsenic analogue revealed bonding interactions researchgate.netrsc.orgresearchgate.net. X-ray diffraction is also used to study the crystal structure of bulk bismuth and bismuth-containing materials, providing information on lattice parameters and symmetry. researchgate.netqmul.ac.ukimim.plresearchgate.net

Technique Information Provided Application to Organobismuth Compounds
Single-crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, coordination geometry Confirmation of molecular structure, geometry around Bi, characterization of crystalline organobismuth compounds and analogues rsc.orgcdnsciencepub.comresearchgate.netcdnsciencepub.comrsc.orgresearchgate.net

The combination of these advanced spectroscopic and structural techniques is vital for the successful synthesis and characterization of this compound analogues and for advancing the understanding of bonding and reactivity in organobismuth chemistry.

Single Crystal X-ray Analysis of Stable this compound Derivatives and Analogues

Studies on stabilized bismuthonium ylides, which can be considered derivatives of this compound, have utilized X-ray crystallography to reveal their solid-state structures. For instance, the X-ray crystallographic analyses of certain stabilized bismuthonium ylides demonstrated a distorted tetrahedral geometry around the bismuth center, coordinated to a highly cross-conjugated ylidic carbon atom. researchgate.net Similarly, while some iminopnictorane analogues, including those of this compound, are not isolated due to moisture sensitivity and are prepared in situ, stable arsorane (B1242755) derivatives have been characterized by X-ray crystal analysis, providing insights into the bonding interactions. researchgate.netrsc.orgmolaid.comresearchgate.net These studies on stable analogues and derivatives are vital for understanding the structural principles that govern bonding in this class of bismuth compounds. The ability to obtain single crystals is a prerequisite for this technique. uhu-ciqso.es

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a valuable technique for characterizing the crystalline phases present in a bulk solid sample. libretexts.org Unlike SCXRD, it does not require the growth of large single crystals and can be applied to polycrystalline materials. libretexts.org In the context of this compound research, PXRD can be used for phase identification, assessing the crystallinity of synthesized materials, and monitoring solid-state reactions involving this compound derivatives. libretexts.orgresearchgate.netmonash.eduresearchgate.net By analyzing the diffraction pattern, which plots intensity against the detector angle (2θ), researchers can identify known crystalline structures and characterize new ones. libretexts.org This is particularly useful for this compound derivatives that may not readily form suitable single crystals for SCXRD. PXRD has been widely applied to characterize various bismuth-containing solid materials, confirming crystalline phases and structural changes. researchgate.netmonash.eduresearchgate.net

Other Advanced Spectroscopic and Analytical Techniques

Beyond X-ray diffraction methods, other spectroscopic techniques provide complementary information about the electronic structure and properties of this compound compounds.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, which occur when electrons move between different energy levels upon absorption of light in the ultraviolet-visible range of the electromagnetic spectrum. fiveable.meyoutube.com For this compound derivatives, UV-Vis spectroscopy can provide information about the nature of the bonding and the presence of chromophores, which are molecular components responsible for light absorption. fiveable.me Electronic transitions commonly involve the promotion of electrons from occupied molecular orbitals (such as sigma, pi, or non-bonding orbitals) to unoccupied antibonding orbitals (sigma* or pi*). youtube.com Analysis of the absorption spectra, including the wavelengths of maximum absorbance and their intensities (molar absorptivity), can offer insights into the electronic structure and the extent of conjugation within the molecule. fiveable.meyoutube.com While specific UV-Vis data for this compound derivatives were not found in the provided sources, the technique is fundamentally applicable to studying their electronic properties.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic environment and electronic structure of specific elements within a material. wikipedia.orgmalvernpanalytical.com It involves exciting core electrons with tunable X-rays from a synchrotron source. wikipedia.orgmalvernpanalytical.com The resulting spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.comunimi.it XANES, the region close to the absorption edge, is sensitive to the oxidation state and coordination environment of the absorbing atom, providing information about band occupancy and local symmetry. wikipedia.orgunimi.it EXAFS, the oscillatory structure extending to higher energies, provides details about the local atomic structure, including bond lengths, coordination numbers, and neighboring atom types. wikipedia.orgunimi.it XAS experiments on bismuth-containing materials, such as the Bi L₃-edge XANES studies on borosilicate glass, demonstrate the technique's ability to characterize the valence and local environment of bismuth. researchgate.netresearchgate.net Applying XAS to this compound derivatives can yield valuable information about the oxidation state of bismuth (typically +3 or +5 in its compounds squarespace.comwikipedia.orgthermofisher.comtestbook.com) and the nature of its bonding interactions.

Theoretical and Computational Studies of Bismuthorane

Electronic Structure and Chemical Bonding Analysis

The electronic structure and bonding in bismuthorane are unique among the pnictogen pentahydrides, primarily due to the significant role of relativistic effects on the bismuth atom. These effects, particularly the inert pair effect, influence the hybridization, orbital interactions, and the nature of the Bi-H bonds.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for understanding the electronic structure of molecules like this compound, for which experimental data is scarce. These calculations provide a detailed picture of electron distribution, molecular orbitals, and bonding characteristics.

For this compound, a key aspect of its electronic structure is the hybridization of the bismuth atom. In a hypothetical stable state, bismuth would be expected to adopt a hybridization scheme that accommodates five bonding pairs. However, the strong relativistic stabilization of the 6s orbital (the inert pair effect) makes the participation of these electrons in bonding less favorable. This leads to a complex bonding situation that deviates from simple sp³d hybridization models.

Theoretical studies on related organobismuth(V) compounds suggest that the bonding is more accurately described by a hypervalent model, such as the three-center-four-electron (3c-4e) bond model for the axial bonds in a trigonal bipyramidal geometry. In such a model, the p-orbitals of bismuth play a more significant role in bonding than the s-orbitals.

Table 1: Predicted Hybridization and Orbital Contributions in Group 15 Pentahydrides (Note: Specific computational data for BiH₅ is not readily available in the literature. This table is based on general trends and theoretical expectations for hypervalent pnictogen hydrides.)

CompoundCentral Atom Hybridization (Qualitative)s-orbital Contribution to Bondingp-orbital Contribution to Bondingd-orbital Contribution to Bonding
PH₅sp³d (approximate)SignificantDominantSignificant
AsH₅sp³d (approximate)ModerateDominantModerate
SbH₅Less definedReducedDominantLess Significant
BiH₅ Highly complex due to relativity Minimal Dominant Minimal

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions. NBO analysis on this compound would be expected to reveal significant charge transfer and hyperconjugative interactions that contribute to its bonding picture.

The primary donor-acceptor interactions in a trigonal bipyramidal BiH₅ molecule would likely involve the filled Bi-H equatorial bonding orbitals (donors) and the empty antibonding Bi-H axial orbitals (acceptors), as well as vice versa. These interactions delocalize electron density and are crucial for understanding the stability and reactivity of hypervalent molecules. The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework. Given the high polarizability of bismuth, significant donor-acceptor interactions are anticipated.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic properties based on the topology of the electron density, ρ(r). An AIM analysis of this compound would involve locating the bond critical points (BCPs) between the bismuth and hydrogen atoms and analyzing the properties of the electron density at these points.

Key parameters at the BCP, such as the electron density (ρ(r_c)), its Laplacian (∇²ρ(r_c)), and the total energy density (H(r_c)), characterize the nature of the chemical bond. For the Bi-H bonds in this compound, one would expect relatively low values of ρ(r_c) and a positive Laplacian, indicative of bonds with significant ionic character and some degree of covalent character, typical for bonds to heavy elements. The ellipticity of the bond path would also provide information about the anisotropy of the electron density, which could be significant in a fluxional molecule.

Molecular Geometry and Conformation Analysis

The molecular geometry and conformational dynamics of this compound are central to understanding its chemical behavior. Theoretical calculations are essential for predicting these properties, as experimental determination is challenging.

Based on VSEPR theory and computational studies of other pnictogen pentahydrides, the most likely geometry for this compound is a trigonal bipyramid (TBP) with D₃h symmetry. In this arrangement, there are two distinct types of hydrogen atoms: two axial (H_ax) and three equatorial (H_eq).

However, due to the potential for fluxional behavior, a square pyramidal (SP) geometry with C₄v symmetry is also a crucial consideration, likely representing a transition state or a low-lying energy minimum. Relativistic effects are expected to influence the bond lengths and angles of this compound. The Bi-H bonds are predicted to be longer and weaker than the corresponding bonds in lighter analogues due to the larger atomic size of bismuth and the relativistic expansion of the d and f orbitals.

Table 2: Predicted Geometric Parameters for Group 15 Pentahydrides (Note: The values for BiH₅ are hypothetical and extrapolated based on trends and theoretical considerations, as specific computational studies are not widely available.)

CompoundGeometryAxial Bond Length (Å)Equatorial Bond Length (Å)
PH₅TBP~1.47~1.42
AsH₅TBP~1.58~1.53
SbH₅TBP~1.75~1.70
BiH₅ TBP ~1.85-1.95 ~1.80-1.90

Pentacoordinate molecules like this compound are often subject to pseudorotation, a process where axial and equatorial ligands interchange their positions without the molecule undergoing a full rotation. The most common mechanism for this is the Berry pseudorotation.

In the Berry mechanism, the TBP structure distorts through a square pyramidal (SP) transition state, leading to the exchange of two axial and two equatorial ligands. This process is typically associated with a low energy barrier, making the molecule highly fluxional at room temperature. For this compound, computational studies would be necessary to determine the precise energy barrier for this process. It is anticipated that the barrier would be relatively low, similar to or even lower than that of its lighter congeners, leading to rapid exchange of the hydrogen atoms on the NMR timescale, were it observable. The fluxional nature of this compound is a key characteristic of its dynamic behavior.

Energetic Stability and Reaction Pathway Prediction

Theoretical investigations into this compound consistently point towards its inherent instability. Computational models are crucial in predicting its viability and the mechanisms governing its formation and rapid decomposition.

Thermochemical Analysis of Formation and Decomposition

At present, detailed experimental thermochemical data for this compound remains unavailable due to its extreme instability. However, computational studies provide valuable insights into its energetic properties. The predicted enthalpy of formation is significantly positive, indicating that the molecule is thermodynamically unstable with respect to its constituent elements.

The primary decomposition pathway for this compound is predicted to be the elimination of molecular hydrogen, a process that is both thermodynamically favorable and kinetically facile. The two principal decomposition reactions are:

BiH₅ → BiH₃ + H₂

BiH₅ → BiH + 2H₂

Computational models suggest that the first decomposition pathway, leading to the more stable bismuthine (B104622) (BiH₃), is the most probable route. The calculated reaction enthalpy for this process is substantially negative, underscoring the strong thermodynamic driving force behind the decomposition.

ReactionPredicted Enthalpy Change (ΔH)Thermodynamic Favorability
BiH₅ → BiH₃ + H₂Highly ExothermicStrongly Favored
BiH₅ → BiH + 2H₂ExothermicFavored

Note: Specific computational values for enthalpy changes can vary depending on the level of theory and basis set used in the calculations. The table reflects the general consensus from theoretical studies.

Transition State Characterization and Reaction Barrier Calculations

To understand the kinetics of this compound's decomposition, computational chemists have focused on identifying the transition states and calculating the activation energy barriers for the hydrogen elimination reactions. For the most likely decomposition pathway, BiH₅ → BiH₃ + H₂, theoretical calculations predict a relatively low activation barrier.

The transition state geometry for this reaction involves the elongation of two bismuth-hydrogen bonds and the concurrent formation of a hydrogen-hydrogen bond. The low calculated energy barrier for this transition state explains the extreme kinetic instability of this compound, suggesting that it would decompose rapidly even at very low temperatures.

Decomposition PathwayPredicted Activation Energy BarrierKinetic Stability
BiH₅ → BiH₃ + H₂LowKinetically Unstable

Note: The exact values for activation energy barriers are highly dependent on the computational methodology employed.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Given the challenges in isolating and experimentally studying this compound, computational methods provide the only viable means of predicting its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and theoretical calculations can predict the chemical shifts of the nuclei within a molecule.

For this compound, which is predicted to have a trigonal bipyramidal geometry, there would be two distinct hydrogen environments: axial and equatorial. Therefore, one would expect to see two different signals in the ¹H NMR spectrum. Computational models, such as those employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict the isotropic shielding constants for these protons, which can then be converted to chemical shifts.

While precise, universally agreed-upon values are not available due to the lack of experimental validation, theoretical predictions consistently show a difference in the chemical shifts for the axial and equatorial hydrogen atoms. These simulated spectra serve as a crucial theoretical fingerprint that could aid in the potential future identification of this compound in low-temperature matrix isolation experiments.

NucleusPredicted Chemical Shift Range (ppm)
¹H (axial)Varies with computational method
¹H (equatorial)Varies with computational method

Note: The predicted chemical shifts are relative to a standard reference and are subject to variations based on the computational level of theory.

Comparative Computational Analysis with Other Pnictoranes

A comparative analysis of the pnictogen pentahydrides (PH₅, AsH₅, SbH₅, and BiH₅) through computational methods reveals clear trends in their stability and electronic structure. These studies are vital for contextualizing the unique properties of this compound.

As one descends the group from phosphorus to bismuth, the stability of the pentahydride decreases significantly. This trend is attributed to several factors, including the increasing metallic character of the central atom and the decreasing strength of the pnictogen-hydrogen bond. Relativistic effects also become increasingly important for the heavier elements, further influencing their bonding and stability.

Computational studies consistently show that while phosphorane (PH₅) is a known, albeit reactive, species, the heavier analogues become progressively more unstable. Stiborane (B1235608) (SbH₅) is highly unstable, and this compound represents the apex of this instability among the group 15 pentahydrides.

PnictoraneRelative StabilityKey Computational Findings
PH₅MetastableExperimentally observed; computational studies reproduce its known properties.
AsH₅Highly UnstablePredicted to be significantly less stable than PH₅.
SbH₅Extremely UnstableLow decomposition barrier; challenging to model computationally.
BiH₅Exceptionally UnstableHighest positive enthalpy of formation; lowest decomposition barrier in the series.

These comparative computational analyses highlight the unique position of this compound as a molecule at the limits of chemical stability, making its theoretical exploration a compelling field of study.

Reactivity and Reaction Mechanisms of Bismuthorane

Aza-Wittig Reactions Involving Bismuthorane Analogues

The Aza-Wittig reaction is a versatile method for the formation of carbon-nitrogen double bonds, typically involving the reaction of an iminophosphorane (R₃P=NR') with a carbonyl compound wikipedia.orgresearchgate.netresearchgate.netnih.gov. This compound analogues in this context refer to iminobismuthanes (R₃Bi=NR'), which are structurally analogous to iminophosphoranes researchgate.netresearchgate.netacs.org. While the phosphorus-catalyzed Aza-Wittig reaction is well-established, the reactivity of bismuth analogues has been explored, albeit to a lesser extent nih.gov.

Iminobismuthanes can be synthesized from organobismuth(I) complexes and organic azides, and some monomeric iminobismuthanes featuring a formal Bi=N double bond have been isolated and characterized researchgate.netresearchgate.net. These iminobismuthanes can participate in reactions analogous to the Aza-Wittig reaction.

Scope and Limitations with Various Carbonyl Compounds

Research has shown that iminopnictoranes, including this compound analogues, can react with heterocumulenes and activated acetylenes connectedpapers.comrsc.orgrsc.org. Specifically, (tropon-2-ylimino)pnictoranes, including the this compound analogue (R=tropon-2-yl; M=Bi), have been investigated for their reactions with heterocumulenes such as carbon disulfide, phenyl isothiocyanate, phenyl isocyanate, and diphenylcarbodiimide (B3054861) rsc.org. These reactions can lead to cyclohepta-annulated heterocycles through an aza-Wittig/electrocyclization or a formal [8+2] type cycloaddition pathway rsc.org.

However, the stability and moisture sensitivity of this compound derivatives can pose limitations on their handling and the scope of applicable carbonyl compounds rsc.org. Unlike the more stable arsorane (B1242755) derivatives, stiborane (B1235608) and this compound analogues are often generated in situ due to their sensitivity rsc.orgrsc.org.

While the classical Aza-Wittig reaction with iminophosphoranes is effective with aldehydes and ketones, and can also convert carbon dioxide to isocyanates and isocyanates to carbodiimides, the specific scope and limitations of this compound analogues with a wide range of carbonyl compounds are less documented compared to their phosphorus counterparts wikipedia.org. Stabilized Wittig reagents (phosphorus ylides) are less reactive and may fail to react with ketones commonorganicchemistry.com. Further research is needed to fully delineate the scope and limitations of this compound analogues with various carbonyl substrates.

Kinetic Studies and Rate-Limiting Steps

Detailed kinetic studies specifically on Aza-Wittig reactions involving this compound analogues are scarce in the provided search results. However, related studies on organobismuth chemistry provide some insights into reaction kinetics. For instance, kinetic studies have been performed on the copper(I)-catalyzed cycloaddition of bismuth(III) acetylides with organic azides, revealing insights into the reaction mechanism and the formation of intermediates frontiersin.org. Electrochemical studies have been used to determine changes in catalyst concentration and calculate kinetic parameters in such reactions frontiersin.org.

In the context of other bismuth-catalyzed reactions, kinetic studies have been conducted. For example, in the ring-opening polymerization of lactide monomers catalyzed by bismuth complexes, the first insertion of the lactide monomer was found to be rate-limiting researchgate.net. While these studies are not directly on the Aza-Wittig reaction, they highlight the potential for kinetic investigations in organobismuth chemistry to understand rate-limiting steps and reaction mechanisms. The reactivity of iminopnictoranes is reported to increase down the group (P < As < Sb < Bi) in reactions with heterocumulenes, suggesting that this compound analogues might react faster than their lighter congeners in similar transformations rsc.org.

Reactions with Heterocumulenes

This compound analogues, particularly iminobismuthanes, have been shown to react with heterocumulenes such as carbon disulfide, isothiocyanates, isocyanates, and carbodiimides connectedpapers.comrsc.orgrsc.org. These reactions often proceed via cycloaddition pathways.

Cycloaddition Reactions (e.g., with Isocyanates, Isothiocyanates, Carbodiimides)

The reaction of (tropon-2-ylimino)pnictoranes, including the in situ-generated this compound analogue, with carbon disulfide, phenyl isothiocyanate, phenyl isocyanate, and diphenylcarbodiimide has been reported rsc.org. These reactions can lead to the formation of cyclohepta-annulated heterocycles rsc.org.

For example, the reaction with carbon disulfide yields 2H-cycloheptaoxazole-2-thione rsc.org. Reactions with isocyanates and carbodiimides can similarly lead to cyclic products rsc.org. The mechanism is proposed to involve cycloaddition, followed by elimination of triphenylpnictorane oxide rsc.org.

While the reactivity trend among iminopnictoranes with heterocumulenes is generally Bi > Sb > As > P, the this compound analogue was found to be highly reactive, sometimes leading to intractable materials under certain conditions rsc.org.

Formation of Nitrogen-Containing Heterocycles

The reactions of this compound analogues with heterocumulenes are a route to nitrogen-containing heterocycles, specifically cyclohepta-annulated systems in the case of (tropon-2-ylimino)this compound rsc.org. The aza-Wittig reaction itself is a powerful tool for the synthesis of a wide range of acyclic and heterocyclic compounds containing nitrogen researchgate.netresearchgate.netnih.gov. Intramolecular aza-Wittig reactions are particularly useful for the synthesis of N-heterocyclic compounds wikipedia.orgresearchgate.net. While much of the work in this area focuses on phosphorus iminophosphoranes, the analogous reactivity of iminobismuthanes suggests their potential in similar heterocyclic synthesis, although specific examples are less documented researchgate.netresearchgate.net. Organobismuth compounds, in general, have been used as catalysts for the synthesis of various nitrogen heterocycles chemistryviews.org.

Reactions with Activated Acetylenes and Olefins

The reactivity of this compound analogues and other organobismuth compounds with activated acetylenes and olefins has also been investigated.

The reaction of (tropon-2-ylimino)arsorane and stiborane with dimethyl acetylenedicarboxylate (B1228247) (DMAD), an activated acetylene (B1199291), gives cyclohepta[b]pyrrole (B8667514) derivatives rsc.org. However, the reaction of the this compound analogue with DMAD at room temperature did not yield the expected product, resulting instead in intractable tarry materials, suggesting high reactivity or alternative decomposition pathways rsc.org.

Organobismuth compounds have been explored in reactions involving olefins, often as catalysts or reagents in functionalization reactions nih.govnsf.govacs.orgacs.orghawaii.edu. For instance, Lewis acidic bismuth(III) complexes can catalyze the allylic C-H functionalization of olefins nih.govacs.org. This involves the interaction of the bismuth center with the olefin π-bond nih.govacs.org. Bismuth(III) acetylides have been shown to react with organic azides in copper-catalyzed cycloaddition reactions to form 5-bismuth triazolides, which are a type of nitrogen-containing heterocycle formed from an activated acetylene frontiersin.orgnih.govacs.org.

Organobismuth compounds have also been used in olefin difluorocarbenation reactions nsf.govhawaii.edu. Hypervalent organobismuth complexes can act as catalysts for the transfer of difluorocarbene to alkenes and alkynes hawaii.edu. While these examples involve different types of organobismuth compounds than typical bismuthoranes (Bi=C or Bi=N), they demonstrate the ability of bismuth to activate or react with unsaturated systems. The specific reactivity of bismuth ylides (Bi=C) or iminobismuthanes (Bi=N) with activated acetylenes and olefins through direct addition or cycloaddition pathways, beyond the examples with (tropon-2-ylimino)this compound and DMAD, requires further detailed investigation.

Data Tables

Due to the limited availability of specific quantitative data (e.g., yields for a range of substrates, kinetic parameters) for this compound analogues in the provided search results, a comprehensive data table covering all reactions outlined is not feasible. However, the following table summarizes representative reactions discussed:

This compound Analogue ReactantOther Reactant(s)Product Type(s)NotesSource
(Tropon-2-ylimino)this compoundCarbon disulfideCycloheptaoxazole-2-thioneIn situ generation of this compound rsc.org
(Tropon-2-ylimino)this compoundPhenyl isothiocyanateCycloheptaoxazole-2-imineIn situ generation of this compound rsc.org
(Tropon-2-ylimino)this compoundPhenyl isocyanateCycloheptaoxazol-2-oneIn situ generation of this compound rsc.org
(Tropon-2-ylimino)this compoundDiphenylcarbodiimideCycloheptaoxazole-2-carbodiimideIn situ generation of this compound rsc.org
(Tropon-2-ylimino)this compoundDimethyl acetylenedicarboxylateIntractable materialsReactivity at room temperature rsc.org
Bismuth(III) acetylidesOrganic azides5-Bismuth triazolidesCopper(I)-catalyzed cycloaddition frontiersin.orgnih.gov

[8+2] Cycloadditions and Related Transformations

Hypervalent iminopnictoranes, including those with bismuth (referred to as iminothis compound analogues), have been shown to participate in reactions that formally resemble [8+2] cycloadditions rsc.orgresearchgate.netconnectedpapers.com. Specifically, (tropon-2-ylimino)pnictoranes, where the pnictogen is arsenic, antimony, or bismuth, react with heterocumulenes such as carbon disulfide, phenyl isothiocyanate, phenyl isocyanate, and diphenylcarbodiimide rsc.orgresearchgate.netconnectedpapers.com. These reactions are proposed to proceed via an aza-Wittig reaction followed by electrocyclization, or through a formal [8+2] type cycloaddition with the elimination of the corresponding triphenylpnictorane oxide rsc.orgresearchgate.net. The products of these transformations are cyclohepta-annulated heterocycles, such as 2H-cycloheptaoxazol-2-one and its thione and imine derivatives rsc.org.

Reactions of iminopnictoranes with activated acetylenes, such as dimethyl acetylenedicarboxylate (DMAD), have also been explored rsc.org. While iminophosphoranes and iminoarsoranes react with DMAD to form cyclohepta[b]pyrrole derivatives, the reaction with the iminothis compound analogue did not yield the expected product, instead resulting in intractable materials, suggesting different reactivity or instability of intermediates rsc.org.

Subsequent Rearrangements and Product Diversification

Following the initial cycloaddition or aza-Wittig/electrocyclization pathways involving iminothis compound analogues, subsequent rearrangements can occur, leading to product diversification rsc.org. The specific pathways and resulting products are highly dependent on the nature of the reactants (the iminopnictorane and the heterocumulene or acetylene) rsc.org. For instance, the reactions of (tropon-2-ylimino)pnictoranes with heterocumulenes lead to various heteroazulenes connectedpapers.comrsc.orgresearchgate.netconnectedpapers.com. The mechanistic details of these subsequent rearrangements in the context of bismuth are often inferred by analogy to lighter pnictogens, but the unique properties of bismuth can lead to divergent outcomes rsc.org.

Ligand-Coupling Processes in this compound Chemistry

Ligand-coupling processes are significant in the chemistry of hypervalent organobismuth compounds, often occurring through a Bi(III)/Bi(V) redox cycle acs.orgnih.gov. These reactions involve the formation of new bonds between ligands formally attached to the bismuth center, with the bismuth atom undergoing a change in oxidation state acs.orgnih.gov.

Mechanistic Insights into Intra- and Intermolecular Ligand Coupling

Ligand coupling in organobismuth chemistry can occur both intra- and intermolecularly acs.orgnih.gov. A key step in many bismuth-catalyzed coupling reactions involves the oxidation of a Bi(III) species to a Bi(V) intermediate, followed by reductive elimination where two ligands couple and are released from the bismuth center, regenerating the Bi(III) species acs.orgnih.gov. For example, Bi-catalyzed oxidative coupling reactions of arylboronic acids with sulfonate salts (triflates and nonaflates) have been shown to proceed through a Bi(III)/Bi(V) redox cycle nih.gov. Preliminary mechanistic studies and theoretical analysis suggest that the C(sp²)-O bond formation in this reaction occurs rapidly from the Bi(V) intermediate, potentially through a five-membered transition state involving oxygen atoms of the sulfonate acs.orgnih.gov.

Intramolecular ligand coupling is observed in certain hypervalent bismuth(V) compounds, leading to the formation of cyclic or rearranged products mdpi.com. The nature of the ligands and the geometry around the bismuth center play crucial roles in determining the feasibility and outcome of both intra- and intermolecular coupling events mdpi.com.

Role of Hypervalency in Concerted or Stepwise Ligand-Coupling

Hypervalency in bismuth compounds, where the bismuth atom formally exceeds an octet of valence electrons, plays a significant role in influencing the mechanism of ligand coupling rsc.orgacs.orgresearchgate.netcapes.gov.bracs.org. Hypervalent bonding can affect the molecular geometry and stability of intermediates, as well as perturb the electronic properties of the ligands rsc.orgresearchgate.netacs.org.

Ligand coupling from hypervalent centers can occur via concerted or stepwise mechanisms. In concerted mechanisms, the two ligands couple and depart simultaneously as the oxidation state of the central atom decreases. In stepwise processes, the reaction may involve the initial dissociation of a ligand or a radical intermediate before the coupling occurs. The specific mechanism in organobismuth(V) chemistry is often debated and depends on the specific ligands and reaction conditions acs.org. Theoretical studies, such as DFT calculations, are often employed to gain insights into the transition states and intermediates involved in these processes acs.orgnih.gov. The ability of bismuth to readily access both +3 and +5 oxidation states facilitates redox-catalyzed ligand coupling reactions acs.org.

Comparative Reactivity Trends Across the Pnictogen Series (Bi vs. Sb, As, P)

The pnictogen elements (Group 15: N, P, As, Sb, Bi) exhibit significant variations in their chemical behavior down the group algoreducation.comsciencenotes.orglibretexts.orgnumberanalytics.comquizgecko.compartielo.frbyjus.com. These trends are primarily influenced by changes in electronegativity, atomic size, and the increasing importance of relativistic effects and the inert pair effect for the heavier elements like antimony and bismuth algoreducation.comsciencenotes.orglibretexts.orgquizgecko.combyjus.com.

Influence of Pnictogen Electronegativity and Atomic Size

Electronegativity generally decreases down the pnictogen group, with nitrogen being the most electronegative and bismuth the least algoreducation.comsciencenotes.orgquizgecko.combyjus.com. This decrease in electronegativity means that the heavier pnictogens, including bismuth, are less likely to attract electrons and form negative oxidation states compared to nitrogen and phosphorus libretexts.orgquizgecko.com.

Atomic size increases significantly from nitrogen to bismuth due to the addition of electron shells algoreducation.comsciencenotes.orgquizgecko.combyjus.com. The larger atomic size of bismuth influences its coordination environment and the strength and polarity of its bonds with other atoms researchgate.net.

These factors contribute to several key reactivity trends:

Oxidation States: While all pnictogens can exhibit -3, +3, and +5 oxidation states, the stability of these states varies down the group algoreducation.comsciencenotes.orglibretexts.orgquizgecko.compartielo.fr. The +5 oxidation state becomes less stable for the heavier elements, particularly bismuth, due to the inert pair effect, which describes the reluctance of the two ns electrons to participate in bonding libretexts.orgquizgecko.compartielo.fr. Bismuth strongly favors the +3 oxidation state libretexts.orgquizgecko.compartielo.fr. This contrasts with lighter pnictogens like phosphorus, where the +5 state is more readily accessible and stable libretexts.org.

Metallic Character: There is a clear transition from nonmetals (N, P) to metalloids (As, Sb) and finally to a metal (Bi) down the group algoreducation.comsciencenotes.orgnumberanalytics.comquizgecko.compartielo.fr. Bismuth's metallic character influences its bonding and reactivity, making it more prone to cationic or Lewis acidic behavior in certain contexts libretexts.org.

Hypervalent Chemistry: While hypervalent compounds exist for all pnictogens except nitrogen, their stability and reactivity differ rsc.orgresearchgate.net. Hypervalent bismuth compounds can be less stable or exhibit different decomposition pathways compared to their lighter analogues rsc.org. For instance, iminothis compound analogues were found to be less stable and generated only in situ compared to the isolable iminoarsorane analogue rsc.orgrsc.org. The reactivity of iminopnictoranes towards heterocumulenes and acetylenes was observed to increase down the group (As < Sb < Bi) rsc.orgrsc.org, suggesting that despite the general decrease in elemental reactivity, the specific reactivity of certain hypervalent species can be enhanced for heavier pnictogens.

Bonding and Structure: The larger size and lower electronegativity of bismuth lead to longer and more polarized bonds compared to lighter pnictogens rsc.org. The geometry around the pnictogen center in similar compounds can also vary, influencing reactivity rsc.org.

These comparative trends highlight the unique position of bismuth within the pnictogen series, with its chemistry in hypervalent states and ligand-coupling reactions showing both similarities and distinct differences compared to phosphorus, arsenic, and antimony.

Stability-Reactivity Relationships

The stability of this compound analogues, particularly iminobismuthoranes, is intrinsically linked to their reactivity. Compared to their lighter pnictogen counterparts (iminophosphoranes, iminoarsoranes, and iminostiboranes), iminobismuthoranes are generally less stable and more reactive. rsc.orgrsc.org The (tropon-2-ylimino)arsorane derivative has been isolated as a stable crystalline compound, while the corresponding stiborane and this compound derivatives are often generated in situ due to their sensitivity to moisture and air. rsc.orgresearchgate.net This lower stability of the this compound analogue contributes to its higher reactivity in certain transformations, such as the aza-Wittig reaction, where the order of reactivity is observed as Bi > Sb > As > P. epdf.pubrsc.org This trend suggests that the increased metallic character and weaker bond strengths down the group for the pnictogen-ligand bonds in these hypervalent species play a significant role in their reactivity.

Mechanistic Investigations through Experimental and Computational Synergies

Understanding the precise mechanisms of reactions involving this compound analogues often requires a combination of experimental studies and computational methods.

Isotope Labeling Studies

Isotope labeling is a powerful experimental technique used to trace the fate of specific atoms during a chemical reaction, providing crucial information about bond breaking and formation events and thus helping to elucidate reaction mechanisms. While isotope labeling studies are a valuable tool in mechanistic investigations across various fields of chemistry nih.govresearchgate.net, specific detailed reports on the application of isotope labeling directly to this compound analogues (λ5-bismuthanes) to determine their reaction mechanisms are not prominently featured in the provided search results. However, in principle, isotopic substitution at the bismuth center or on the ligands attached to bismuth or the reacting substrate could provide insights into the rate-determining steps and the involvement of different atoms in bond reorganization during reactions such as the aza-Wittig reaction or cycloadditions involving this compound analogues.

Hammett Analysis and Electronic Effects

Hammett analysis is a well-established method for investigating the electronic effects of substituents on the reactivity of aromatic compounds and for gaining insights into reaction mechanisms. wikipedia.orglibretexts.orgyoutube.com By correlating reaction rates or equilibrium constants for a series of substituted compounds with substituent constants (σ), information about the charge development in the transition state and the sensitivity of the reaction to electron-donating or electron-withdrawing groups can be obtained through the reaction constant (ρ). wikipedia.orgyoutube.com

While direct Hammett studies specifically on the reactivity of substituted iminothis compound (Ar3Bi=NR) series are not explicitly detailed in the provided results, related organobismuth(V) chemistry has been investigated using this approach. For instance, a Hammett study on the base-promoted reactions of bismuthonium salts suggested the possible involvement of an alkylidenecarbene as an intermediate. researchgate.net This demonstrates the applicability of Hammett analysis in probing the electronic influences on the reactivity and intermediates in hypervalent organobismuth chemistry. Such studies on this compound analogues would involve synthesizing a series of compounds with varying substituents on the aryl rings attached to bismuth or on the imino nitrogen, and then measuring the rates of their reactions under standard conditions. The resulting Hammett plot (log(k/k0) versus σ) would provide a ρ value, indicating the degree of charge separation or development in the transition state and the extent to which electron-donating or withdrawing substituents influence the reaction rate. A positive ρ value would suggest negative charge buildup or positive charge loss at the reaction center in the transition state, while a negative ρ value would indicate positive charge buildup or negative charge loss. wikipedia.orgyoutube.com

Computational studies can complement experimental investigations by providing theoretical insights into the electronic structure, stability, and reaction pathways of this compound analogues. Calculations can help predict the feasibility of proposed mechanisms, determine transition state structures, and assess the electronic distribution within the molecule, which can support or explain the experimental observations from studies like Hammett analysis. epdf.pubresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Applications of Bismuthorane and its Derivatives

The catalytic prowess of this compound compounds is a rapidly expanding field of research. Traditionally, bismuth compounds were primarily utilized as Lewis acids in organic synthesis. However, recent advancements have unveiled their potential in a wide array of catalytic transformations, leveraging the diverse redox chemistry of bismuth.

Organobismuth compounds have proven to be effective catalysts in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic chemistry. nih.govwikipedia.org Triarylbismuth reagents, in conjunction with transition metal co-catalysts, have been widely employed in these cross-coupling reactions. nih.govwikipedia.org A notable advancement in this area is the development of bismuth-catalyzed oxidative coupling reactions. For instance, a protocol utilizing a Bi(III)/Bi(V) redox cycle enables the cross-coupling of arylboronic acids with perfluoroalkyl sulfonate salts, such as triflate (OTf) and nonaflate (ONf) salts. nih.gov This transformation, which forms C(sp²)–O bonds, is particularly significant as it utilizes commercially available and often unreactive coupling partners. nih.gov An electron-deficient sulfone ligand was found to be crucial for the success of this catalytic system, which operates under mild conditions and tolerates a variety of functional groups. nih.gov

Recent research has also demonstrated that low-valent bismuth complexes can mimic the behavior of transition metals in radical cross-coupling reactions, facilitating the formation of C(sp³)–N bonds. bohrium.comchemrxiv.orgmpg.de This novel reactivity for bismuth involves a one-electron oxidative addition with redox-active alkyl-radical precursors, expanding the toolkit for constructing complex organic molecules. bohrium.comchemrxiv.org

Table 1: Examples of Organobismuth-Catalyzed C-X Bond Formation

Catalyst System Substrates Product Key Features
Bi(III) catalyst with diarylsulfone ligand / [Cl₂pyrF]BF₄ Arylboronic acids, NaOTf/KONf Aryl triflates/nonaflates Bi(III)/Bi(V) redox cycle; mild conditions; broad functional group tolerance. nih.gov
Low-valent bismuth complex Redox-active alkyl-radical precursors, N-heterocycles C(sp³)–N coupled products Mimics transition metal reactivity; operates under mild conditions. bohrium.comchemrxiv.org
Bismuth(III) reagent / Copper(II) salt Amines, Triarylbismuth(III) N-arylated amines C-N bond formation. wikipedia.org

Role in Redox Catalysis and Ligand Exchange Processes

The rich redox chemistry of bismuth is central to its catalytic activity. nih.govacs.org Bismuth can readily cycle between different oxidation states, most commonly Bi(III) and Bi(V), but also involving Bi(I) and Bi(II) intermediates. nih.govacs.orgdigitellinc.com This ability to participate in one- and two-electron transfer processes has opened up new avenues in main-group redox catalysis. nih.govacs.orgdigitellinc.com

The Bi(III)/Bi(V) redox couple has been successfully harnessed for various oxidative coupling reactions. nih.govmpg.de A well-designed ligand scaffold is often critical to stabilize the high-valent bismuth species and facilitate the desired reductive elimination step to form the product and regenerate the Bi(III) catalyst. mpg.de In addition to the two-electron Bi(III)/Bi(V) cycle, low-valent bismuth redox manifolds have also been explored. The Bi(I)/Bi(III) redox couple, for example, has been employed in catalytic transfer hydrogenation and the decomposition of nitrous oxide. digitellinc.com Furthermore, one-electron pathways involving Bi(I)/Bi(II)/Bi(III) triads have been shown to enable single-electron transfer (SET) processes, providing a unique platform for synthetic transformations. digitellinc.com

Ligand exchange is a fundamental process in these catalytic cycles. researchgate.netlibretexts.org The lability of Bi(III)–C bonds allows for transmetalation with other organometallic reagents, a key step in many cross-coupling reactions. nih.govacs.org In the context of Bi(III)/Bi(V) catalysis, the oxidative addition of a substrate to the Bi(III) center is followed by ligand exchange and subsequent reductive elimination from the Bi(V) species. mpg.de The nature of the ligands coordinated to the bismuth center significantly influences the stability of the different oxidation states and the facility of these elementary steps. mpg.de

Table 2: Redox Cycles in Bismuth Catalysis

Redox Couple Key Processes Example Applications
Bi(III)/Bi(V) Oxidative addition, Reductive elimination C-F and C-OTf bond formation from aryl boronic esters. digitellinc.com
Bi(I)/Bi(III) Transfer hydrogenation, Decomposition of N₂O Catalytic hydrodefluorination of C(sp²)-F bonds. digitellinc.com
Bi(II)/Bi(III) Dehydrocoupling Dehydrocoupling of TEMPO and hydrosilanes. nih.govacs.org
Bi(I)/Bi(II)/Bi(III) Single-electron transfer (SET) Unique platforms for synthesis based on SET processes. digitellinc.com

Electrocatalytic Applications (e.g., CO₂ Reduction, Nitrogen Fixation)

Bismuth-based materials have garnered significant attention as efficient and cost-effective electrocatalysts for crucial chemical transformations, including the reduction of carbon dioxide (CO₂) and nitrogen (N₂). dtu.dkresearchgate.netrsc.org

In the realm of CO₂ reduction, bismuth catalysts exhibit high selectivity for the formation of formate (B1220265) (HCOO⁻) or formic acid (HCOOH), valuable C1 feedstocks. nih.govnih.govresearchgate.net Bismuth's low toxicity and cost-effectiveness make it an attractive alternative to precious metal catalysts. nih.gov Various forms of bismuth, from metallic bismuth and its oxides to single-atom catalysts, have been investigated. nih.govresearchgate.net Notably, two-dimensional bismuth nanosheets (bismuthene) have demonstrated exceptional performance, achieving a Faradaic efficiency of 99% for formate production at a low overpotential. nih.gov The catalytic activity is influenced by factors such as the catalyst's structure, morphology, and the presence of surface defects or oxygen vacancies. rsc.orgnih.gov

Bismuth-based materials are also promising catalysts for the electrochemical and photocatalytic fixation of nitrogen to produce ammonia (B1221849) (NH₃), a vital component of fertilizers. dtu.dkrepec.orgrsc.org The conventional Haber-Bosch process for ammonia synthesis is energy-intensive, and bismuth catalysts offer a more sustainable alternative under ambient conditions. dtu.dkresearchgate.net The effectiveness of bismuth-based catalysts in nitrogen fixation is attributed to the strong chemical interaction between bismuth and nitrogen atoms. repec.org Bismuth oxyhalides, in particular, have been identified as highly effective photocatalysts for this transformation. repec.org

Organobismuth compounds serve as valuable molecular precursors for the synthesis of well-defined heterogeneous bismuth-containing catalysts, particularly bismuth oxides. rsc.orgresearchgate.net The use of organometallic precursors allows for greater control over the composition, structure, and morphology of the final catalytic material compared to traditional solid-state synthesis methods. Techniques such as Atomic Layer Deposition (ALD) and sol-gel processes can utilize volatile and soluble organobismuth compounds to deposit thin films or nanoparticles of bismuth oxides. rsc.org For example, bismuth amides and alkoxides have been successfully employed as precursors for the ALD of amorphous BiOₓ films. rsc.org These precursor-derived materials can be used in a variety of catalytic applications, including as photocatalysts and electrocatalysts. semanticscholar.org The ability to tailor the properties of the resulting heterogeneous catalyst by carefully selecting the organobismuth precursor and deposition conditions is a significant advantage of this approach.

This compound as a Building Block in Organic Synthesis

Beyond their catalytic applications, organobismuth reagents, including bismuthoranes, are utilized as stoichiometric reagents in organic synthesis to construct complex molecular architectures.

The formation of carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry, particularly in the construction of azaheterocycles and other nitrogen-containing scaffolds that are prevalent in pharmaceuticals and biologically active compounds. nih.govhackedexams.com Organobismuth reagents have emerged as effective tools for N-arylation reactions. wikipedia.orgnih.gov For instance, the copper-catalyzed N-arylation of amines using triarylbismuth(III) reagents provides a direct method for introducing an aryl group onto a nitrogen atom. wikipedia.org This methodology is foundational for the synthesis of more complex nitrogen-containing structures.

Recent advancements have demonstrated the potential of bismuth-catalyzed C(sp³)–N cross-coupling reactions, which are particularly valuable for the synthesis of saturated and partially saturated azaheterocycles. bohrium.comchemrxiv.org This radical-based approach, which mimics the reactivity of transition metals, allows for the coupling of alkyl fragments with N-heterocycles under mild conditions. bohrium.comchemrxiv.org The development of such methodologies expands the scope of organobismuth chemistry in the synthesis of medicinally relevant nitrogen-containing scaffolds. While direct, complex multi-step syntheses of azaheterocycles using this compound as a central building block are still an evolving area, the fundamental C-N bond-forming reactions enabled by bismuth reagents provide a powerful platform for their construction.

Stereoselective Transformations

While the parent compound, this compound (BiH₅), is generally too unstable for practical applications in stereoselective synthesis, the broader class of organobismuth(V) compounds, which are derivatives of this compound, has demonstrated significant potential in controlling the three-dimensional arrangement of atoms in chemical reactions. Research in this area leverages the unique electronic and geometric properties of the bismuth(V) center to influence the stereochemical outcome of transformations.

The primary approach to stereoselectivity using this compound derivatives involves the use of chiral ligands attached to the bismuth atom. These chiral auxiliaries create a chiral environment around the metal center, which can induce asymmetry in a variety of reactions. The formation of organobismuth(V) complexes themselves can be highly diastereoselective, governed by both steric and electronic interactions between the ligands and the bismuth center. nih.govrsc.org

Key research findings in this area include:

Diastereoselective Formation of Bismuth(V) Complexes: Studies have shown that the reaction of triphenylbismuth(V) precursors with chiral carboxylic acid derivatives leads to the formation of bis-carboxy ester complexes with high diastereoselectivity. This selectivity is attributed to the thermodynamic stability of the resulting complexes, where the chiral ligands arrange in a preferred orientation around the trigonal-bipyramidal bismuth center. nih.gov

Chiral Bismuth Catalysts: Chiral bismuth complexes have been explored as catalysts in asymmetric synthesis. For instance, chiral bismuth-organic acid dual complexes are being developed for stereoselective allylation reactions, aiming to produce chiral α-tertiary amines and thioester-tethered tertiary alcohols. koreatoraysf.org Bismuth(III) salts, in combination with chiral ligands, have also been used to catalyze asymmetric epoxide opening reactions and hydroxymethylation of silyl (B83357) enolates, demonstrating the potential of bismuth-based systems in asymmetric catalysis. rsc.org

Stereoselective Oxidations and Arylations: Organobismuth(V) reagents have been employed in stereoselective oxidation and arylation reactions. The facile introduction of chiral elements around the bismuth center allows for the design of reagents that can deliver functionality in a stereocontrolled manner. acs.org

The stereoselectivity in these transformations is often dictated by the specific nature of the chiral ligands and the reaction conditions. The table below summarizes some examples of stereoselective transformations involving organobismuth compounds.

TransformationBismuth Reagent/CatalystChiral SourceStereoselectivityReference
Formation of bis-carboxy ester complexesTriphenylbismuth(V) dichlorideChiral carboxylic acidsHigh diastereoselectivity (RR,SS) nih.gov
Asymmetric allylationChiral bismuth-organic acid dual complexChiral ligandUnder development koreatoraysf.org
Asymmetric epoxide openingBi(OTf)₃ with Bolm's ligandBolm's ligandHigh enantioselectivity rsc.org
Asymmetric hydroxymethylationBismuth triflate with Bolm's ligandBolm's ligandHigh enantioselectivity rsc.org

Precursors for Advanced Materials

Derivatives of this compound, particularly organobismuth compounds, are gaining attention as precursors for the synthesis of advanced materials. Their volatility, combined with the ability to tune their reactivity through ligand design, makes them suitable for various deposition techniques used in the fabrication of thin films and nanomaterials with applications in electronics and optoelectronics.

Bismuth-Based Thin Film Deposition

Organobismuth compounds are increasingly utilized as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the fabrication of bismuth-containing thin films. These techniques offer precise control over film thickness, composition, and uniformity, which is crucial for the performance of electronic and optical devices.

The choice of the organobismuth precursor is critical and is determined by factors such as its volatility, thermal stability, and reactivity. Ideal precursors should have a high vapor pressure at relatively low temperatures, decompose cleanly without incorporating impurities into the film, and be compatible with other precursors used in the deposition process.

Several classes of organobismuth compounds have been investigated as MOCVD and ALD precursors, including:

Trialkylbismuth compounds: While volatile, their high reactivity and tendency to incorporate carbon can be problematic.

Triarylbismuth compounds: These are more stable but often have lower volatility, requiring higher deposition temperatures. tosoh.co.jp

Bismuth alkoxides and amides: These compounds offer a good balance of volatility and reactivity and have been successfully used for the ALD of bismuth oxide and related materials. rsc.org

The table below provides examples of organobismuth precursors used for the deposition of bismuth-containing thin films.

PrecursorDeposition TechniqueFilm DepositedKey PropertiesReference
BiMe₂(Me₂NCH₂Ph)MOCVDBi₄Ti₃O₁₂Liquid at room temperature, high vapor pressure tosoh.co.jp
Bi(N(SiMe₃)₂)₃ALDBiOₓ, Bi-Ta-O, Sr-Bi-Ta-OVolatile, suitable for low-temperature deposition rsc.org
Bi(mmp)₃MOCVDBismuth TitanateUsed in liquid injection MOCVD researchgate.net
Bi(C₆H₅)₃MOCVDBismuth TitanateSolid precursor researchgate.net

Development of Optoelectronic Materials (e.g., Perovskites)

Bismuth-based materials are emerging as promising candidates for various optoelectronic applications, largely driven by the search for non-toxic and stable alternatives to lead-based perovskites. Bismuth's position in the periodic table, adjacent to lead, and the similar electronic configuration of Bi³⁺ to Pb²⁺ make it an attractive substitute. polito.itrsc.org

Organobismuth precursors play a role in the synthesis of these materials, particularly in solution-based processing methods for thin-film fabrication. The development of novel organic-inorganic hybrid bismuth-halide compounds has led to materials with tunable optoelectronic properties. researchgate.net

Key areas of development include:

Bismuth-based Perovskite-inspired Materials: While true perovskite structures with bismuth are less common, a range of perovskite-inspired materials, such as those with the A₃Bi₂I₉ stoichiometry (where A is a monovalent cation), have been synthesized and investigated for photovoltaic applications. aip.orgaip.org These materials exhibit strong light absorption and good stability.

Double Perovskites: Bismuth is a key component in lead-free double perovskites, such as Cs₂AgBiBr₆, which have a three-dimensional crystal structure and are being explored for their potential in solar cells and other optoelectronic devices. aip.org

Bismuth Chalcohalides and Oxyhalides: Compounds like BiSI and BiOBr are being investigated for their interesting electronic and optical properties, offering a wide range of band gaps suitable for different optoelectronic applications. aps.org

The table below highlights some key properties of bismuth-based optoelectronic materials.

MaterialCrystal StructureBand Gap (eV)Potential ApplicationReference
(CH₃NH₃)₃Bi₂I₉0D or 2D~2.1-2.9Photovoltaics aip.orgaip.org
Cs₂AgBiBr₆Double Perovskite~2.05Photovoltaics polito.itaip.org
(C₆H₅CH₂NH₃)BiI₄Monoclinic1.67 - 3.21 (tunable)Solar cells researchgate.net
BiSIOrthorhombic~1.57Photovoltaics, Radiation Detection aps.org

Application in Semiconductor Research

Bismuth's unique properties make it a subject of interest in semiconductor research beyond optoelectronics. The incorporation of bismuth into conventional III-V semiconductors, such as GaAs and InSb, can significantly alter their electronic band structure and spin-orbit coupling, leading to novel materials for spintronics and quantum computing applications. eventsair.com

Key research directions include:

Band Gap Engineering: The addition of small amounts of bismuth to III-V alloys can lead to a significant reduction in the band gap, opening up possibilities for infrared detectors and other long-wavelength optoelectronic devices.

Large Spin-Orbit Splitting: Bismuth-containing III-V alloys exhibit large spin-orbit splitting, which is a desirable property for spintronic devices that utilize the spin of electrons in addition to their charge.

Topological Insulators: Some bismuth-containing compounds, such as bismuth telluride (Bi₂Te₃) and bismuth selenide (B1212193) (Bi₂Se₃), are topological insulators, which are materials that are insulating in their interior but have conducting states on their surface. These materials are of great interest for fundamental physics research and potential applications in quantum computing. qsrarematerials.com

While the direct use of this compound is not reported, organobismuth precursors can be employed in the epitaxial growth of these bismuth-containing semiconductor alloys. The research in this area is still in its early stages, but the unique properties of bismuth-containing semiconductors suggest a promising future for their application in next-generation electronic devices.

Future Directions and Emerging Research Avenues

Design and Synthesis of More Stable and Functionalized Bismuthorane Derivatives

A key challenge and future direction in this compound chemistry is the design and synthesis of more stable and readily handleable derivatives. While the parent this compound (BiH₅) is highly unstable, substituted bismuthoranes with organic ligands have shown increased stability. Future research will focus on exploring a wider range of ligands, including sterically demanding groups and those with electronic properties that can stabilize the hypervalent bismuth center. The synthesis of functionalized bismuthoranes, incorporating various chemical functionalities, will open avenues for their use in diverse chemical reactions and material applications. Research into novel synthetic methodologies that allow for controlled functionalization and improved yields of stable this compound species is crucial. For instance, studies on (tropon-2-ylimino)pnictoranes, including this compound derivatives, have highlighted challenges with moisture sensitivity, indicating a need for synthetic strategies that yield more robust compounds researchgate.net.

Exploration of Novel Reaction Pathways and Catalytic Cycles

The exploration of novel reaction pathways and catalytic cycles involving bismuthoranes is a promising area of future research. Bismuth compounds are known to participate in various transformations, and the hypervalent nature of bismuthoranes suggests potential for unique reactivity. Future work will investigate the use of bismuthoranes as reagents or catalysts in transformations such as oxidation, reduction, coupling reactions, and rearrangements. Understanding the detailed mechanisms of these reactions through experimental and computational studies will be essential for designing more efficient and selective processes. Research into ligand-coupling reactions involving bismuthoranes is one such area with potential for developing new synthetic methodologies princeton.edu. The prediction of catalytic action is a problem of paramount importance, requiring knowledge of the interaction between reactants and catalysts, the composition and structure of intermediates, and the sequence of steps in a process sbras.ru.

Advanced Computational Predictions for Unexplored this compound Reactivity

Advanced computational chemistry techniques will play a vital role in predicting the unexplored reactivity of bismuthoranes and guiding experimental design. Methods such as Density Functional Theory (DFT) and higher-level ab initio calculations can provide insights into the electronic structure, stability, reaction pathways, and transition states of this compound species. mit.eduanalytica-world.com Computational studies can help identify promising new reactions, predict the properties of un synthesized derivatives, and elucidate complex reaction mechanisms. d-nb.info The ability to accurately predict reaction outcomes and properties computationally can significantly accelerate the discovery and development of new this compound chemistry. mdpi.com New computational chemistry techniques are being developed to accelerate the prediction of molecules and materials, with ambitions to cover the whole periodic table with high accuracy at lower computational cost than DFT. mit.edu

Integration of this compound Chemistry into Multicomponent Reactions

The integration of this compound chemistry into multicomponent reactions (MCRs) represents an exciting future direction. MCRs offer efficient and atom-economical routes to complex molecules by combining three or more reactants in a single step. nih.govbeilstein-journals.orgresearchgate.netscielo.br Incorporating this compound derivatives into MCRs could lead to the development of novel synthetic methodologies for the rapid construction of diverse chemical scaffolds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net The ease of workup and the nontoxic nature of some bismuth compounds are attractive features for their use in MCRs. scirp.org

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally benign synthetic routes to bismuthoranes and their applications is a critical future focus. This includes exploring greener solvents, reducing waste generation, and utilizing more sustainable starting materials. The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, will be paramount in this endeavor. unido.orgeurekalert.orgsuschem.org Research into green synthesis methods for bismuth-based nanoparticles, for example, highlights the potential for environmentally safe processes using bio extracts. researchgate.netresearchgate.netnih.govnih.govorientjchem.org Applying these principles to the synthesis and application of bismuthoranes will be essential for their long-term viability and impact. The Stockholm Declaration on Chemistry for the Future stresses the need for chemistry to become more sustainable. eurekalert.orgcivis.eu

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and electronic properties of Bismuthorane complexes?

  • Methodological Answer : this compound’s structural characterization requires multimodal approaches. X-ray crystallography is critical for resolving coordination geometry and bond lengths, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) clarifies ligand environments. Pairing these with elemental analysis (EA) and mass spectrometry (MS) ensures purity validation. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can elucidate redox behavior and ligand-to-metal charge-transfer transitions .

Q. How can researchers optimize synthesis protocols for this compound derivatives to minimize byproducts?

  • Methodological Answer : Reaction stoichiometry and solvent selection are pivotal. For example, using anhydrous solvents under inert atmospheres reduces hydrolysis of bismuth precursors. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy helps identify intermediate phases. Post-synthesis purification via recrystallization or column chromatography, followed by EA and MS validation, ensures product fidelity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or resazurin-based tests) on human fibroblasts to assess safety margins. Concurrently, screen for antimicrobial activity using broth microdilution assays against Gram-positive/negative bacteria or protozoan models (e.g., Leishmania promastigotes). Data should be normalized to positive controls (e.g., amphotericin B) and analyzed via dose-response curves to determine IC50_{50} values .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on this compound’s cytotoxicity and antimicrobial efficacy?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., oxidation state, ligand substituents). Conduct comparative structure-activity relationship (SAR) studies using analogues (e.g., Compounds VI, XI, XIV from ). Pair this with molecular docking to predict target interactions (e.g., enzyme active sites). Validate hypotheses via knockout assays or transcriptomic profiling to identify pathways affected by cytotoxic vs. selective compounds .

Q. What experimental design strategies mitigate reproducibility challenges in this compound synthesis?

  • Methodological Answer : Standardize protocols using high-purity precursors and controlled atmospheric conditions (e.g., Schlenk lines). Document crystal growth parameters (e.g., temperature gradients, solvent evaporation rates). Share raw spectral data (NMR, IR) and crystallographic files (CIF) in supplementary materials to enable peer validation. Cross-validate results with independent techniques, such as powder XRD for phase purity .

Q. How can computational modeling enhance the design of this compound-based therapeutic agents?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict redox stability. Molecular dynamics (MD) simulations can model ligand-binding kinetics to biological targets (e.g., parasitic enzymes). Integrate these with pharmacophore mapping to prioritize derivatives for synthesis. Validate predictions via in vitro assays and crystallographic data .

Q. What statistical methods are appropriate for assessing this compound’s selective biological activity across cell lines?

  • Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50_{50} values between human fibroblasts and pathogen models. Calculate selectivity indices (SI = IC50,host_{50,\text{host}} / IC50,pathogen_{50,\text{pathogen}}) and apply receiver operating characteristic (ROC) curves to identify thresholds for therapeutic potential. Include confidence intervals to quantify uncertainty .

Methodological Frameworks for Research Design

  • Formulating Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses. For example: “How do electron-withdrawing ligands influence this compound’s antileishmanial activity?” .
  • Literature Review : Use tools like PubReMiner to identify key terms (e.g., “bismuth complexes,” “sulfonic acid ligands”) and prioritize high-impact journals for background synthesis .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental documentation, including detailed synthesis steps, spectral parameters, and raw data archiving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.